
3-Acetyl-1,3-dimethyl-4-methylidenepyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetyl-1,3-dimethyl-4-methylidenepyrrolidin-2-one, also known as DMHP, is a synthetic compound that belongs to the family of pyrrolidinones. It is a psychoactive substance that has been studied for its potential use in scientific research. DMHP is known to have a similar chemical structure to other psychoactive substances, such as phencyclidine (PCP) and ketamine.
Wirkmechanismus
3-Acetyl-1,3-dimethyl-4-methylidenepyrrolidin-2-one is believed to work by blocking the NMDA receptor, which leads to a decrease in the release of glutamate, an excitatory neurotransmitter. This blockage also leads to an increase in the release of dopamine and serotonin, which are involved in mood regulation. 3-Acetyl-1,3-dimethyl-4-methylidenepyrrolidin-2-one has been shown to have a similar mechanism of action to other psychoactive substances, such as PCP and ketamine.
Biochemische Und Physiologische Effekte
3-Acetyl-1,3-dimethyl-4-methylidenepyrrolidin-2-one has been shown to have a number of biochemical and physiological effects. It has been shown to increase locomotor activity in rats, which suggests a stimulant effect. 3-Acetyl-1,3-dimethyl-4-methylidenepyrrolidin-2-one has also been shown to increase the release of dopamine and serotonin in the brain, which suggests a potential antidepressant effect. However, the exact biochemical and physiological effects of 3-Acetyl-1,3-dimethyl-4-methylidenepyrrolidin-2-one are not fully understood and require further study.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Acetyl-1,3-dimethyl-4-methylidenepyrrolidin-2-one in lab experiments is that it has a similar chemical structure to other psychoactive substances, such as PCP and ketamine. This makes it a potential candidate for the study of neurological disorders. However, one limitation of using 3-Acetyl-1,3-dimethyl-4-methylidenepyrrolidin-2-one in lab experiments is that it is a synthetic compound and may not accurately reflect the effects of naturally occurring substances in the brain.
Zukünftige Richtungen
There are several future directions for the study of 3-Acetyl-1,3-dimethyl-4-methylidenepyrrolidin-2-one. One direction is to further investigate its potential use in the treatment of neurological disorders, such as depression and schizophrenia. Another direction is to study its mechanism of action in more detail, particularly its effects on the dopamine and serotonin systems in the brain. Additionally, further research is needed to determine the long-term effects of 3-Acetyl-1,3-dimethyl-4-methylidenepyrrolidin-2-one on the brain and body.
Synthesemethoden
3-Acetyl-1,3-dimethyl-4-methylidenepyrrolidin-2-one can be synthesized through a multistep process that involves the reaction of 4-methyl-2-pentanone with hydroxylamine hydrochloride to form 4-methyl-2-pentanone oxime. The resulting oxime is then reacted with acetic anhydride to form 3-acetyl-1,3-dimethyl-4-methylidenepyrrolidin-2-one.
Wissenschaftliche Forschungsanwendungen
3-Acetyl-1,3-dimethyl-4-methylidenepyrrolidin-2-one has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. 3-Acetyl-1,3-dimethyl-4-methylidenepyrrolidin-2-one has also been shown to have an effect on the dopamine and serotonin systems in the brain, which are involved in mood regulation. These properties make 3-Acetyl-1,3-dimethyl-4-methylidenepyrrolidin-2-one a potential candidate for the study of neurological disorders such as depression and schizophrenia.
Eigenschaften
CAS-Nummer |
126863-12-5 |
|---|---|
Produktname |
3-Acetyl-1,3-dimethyl-4-methylidenepyrrolidin-2-one |
Molekularformel |
C9H13NO2 |
Molekulargewicht |
167.2 g/mol |
IUPAC-Name |
3-acetyl-1,3-dimethyl-4-methylidenepyrrolidin-2-one |
InChI |
InChI=1S/C9H13NO2/c1-6-5-10(4)8(12)9(6,3)7(2)11/h1,5H2,2-4H3 |
InChI-Schlüssel |
RDMSDUFKURBWMB-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(C(=C)CN(C1=O)C)C |
Kanonische SMILES |
CC(=O)C1(C(=C)CN(C1=O)C)C |
Synonyme |
2-Pyrrolidinone, 3-acetyl-1,3-dimethyl-4-methylene- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]prop-2-enoate](/img/structure/B144452.png)
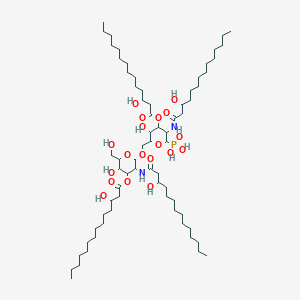
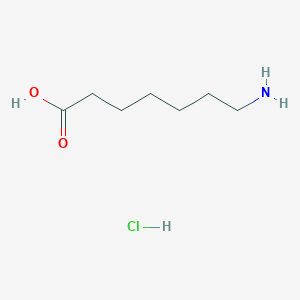
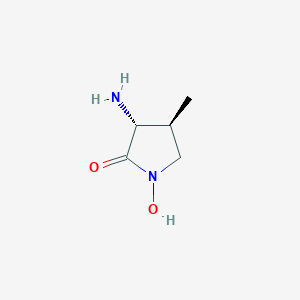
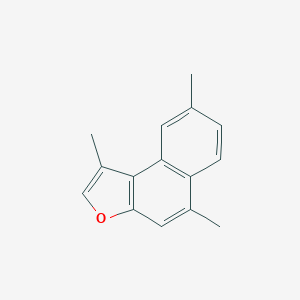


![tert-butyl (2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate](/img/structure/B144471.png)
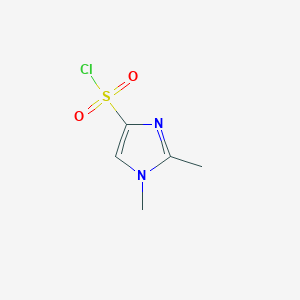

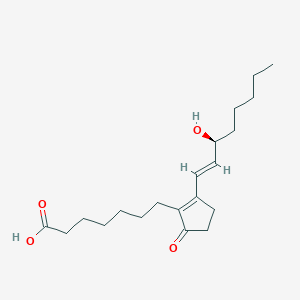
![(2S)-2-[[(2S)-2-Carboxy-2-[[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]ethyl]amino]-3-(1H-imidazol-5-yl)propanoic acid](/img/structure/B144482.png)

